molecular formula C21H22N4O4S2 B2397857 ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 896329-36-5

ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2397857
CAS RN: 896329-36-5
M. Wt: 458.55
InChI Key: XTBJOEORBUZQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemical substance with the CAS number 303145-14-4 . It is also known as ethyl [(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate .


Synthesis Analysis

The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . An improved method for the preparation and purification of similar compounds has been proposed .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H11N3O3S . In DMSO solution, similar compounds exist in the 2-hydroxy-4-oxo form .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Heterocyclic Chemistry and Novel Syntheses

Research in heterocyclic chemistry has led to the synthesis of innovative compounds incorporating thiophene and pyridine derivatives, showcasing the chemical versatility of such molecules. For instance, Fadda et al. (2017) have utilized similar structural precursors for the synthesis of various heterocycles, which were then assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating the potential application of these compounds in agricultural pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Similarly, studies have focused on the synthesis of functionalized pyrido and imidazo pyridine derivatives, highlighting the methodological advances in the field (Arrault, Touzeau, Guillaumet, Leger, Jarry, & Mérour, 2002).

Anticancer Activity

The synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituents has been explored for their potential anticancer activity. Abdel-Motaal, Alanzy, and Asem (2020) demonstrated that certain synthesized compounds displayed potent activity against the colon HCT-116 human cancer cell line, suggesting the therapeutic potential of such molecules in oncology (Abdel-Motaal, Alanzy, & Asem, 2020).

Electrochromic Properties

The field of material science has also benefited from the synthesis of heterocyclic compounds, particularly in the development of electrochromic materials. Bulut et al. (2004) have synthesized and characterized conducting copolymers with thiophene, exploring their electrochromic properties and potential applications in smart windows and display technologies (Bulut, Alkan, Yilmaz, Yagcı, & Toppare, 2004).

Antimicrobial and Antiviral Activities

The exploration of ethyl 2-(2-pyridylacetate) derivatives has yielded compounds with notable antimicrobial and antiviral activities, including efficacy against HIV-1. Such research underscores the potential of these heterocyclic compounds in developing new antimicrobial and antiviral agents, addressing the ongoing need for novel therapeutics in infectious disease management (Szulczyk, Tomaszewski, Jóźwiak, Kozioł, Lis, Collu, Iuliano, & Struga, 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds have shown an interfacial-binding mode in which the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole ring moiety chelate the Mg 2+ ion .

properties

IUPAC Name

ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-2-29-19(27)17-13-8-4-3-5-9-14(13)31-18(17)23-16(26)12-30-20-22-15-10-6-7-11-25(15)21(28)24-20/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBJOEORBUZQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.